molecular formula C12H28O2Si B8128076 6-(tert-Butyl-dimethyl-silanyloxy)-hexan-3-ol

6-(tert-Butyl-dimethyl-silanyloxy)-hexan-3-ol

Cat. No.: B8128076
M. Wt: 232.43 g/mol
InChI Key: CFHFHPTYABXQOZ-UHFFFAOYSA-N
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Description

6-(tert-Butyl-dimethyl-silanyloxy)-hexan-3-ol is an organosilicon compound characterized by the presence of a tert-butyl-dimethyl-silanyloxy group attached to a hexanol backbone. This compound is notable for its utility in organic synthesis, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl-dimethyl-silanyloxy)-hexan-3-ol typically involves the reaction of hexan-3-ol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Hexan-3-ol+tert-Butyl-dimethylsilyl chlorideThis compound+HCl\text{Hexan-3-ol} + \text{tert-Butyl-dimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} Hexan-3-ol+tert-Butyl-dimethylsilyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl-dimethyl-silanyloxy)-hexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The tert-butyl-dimethyl-silanyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) for deprotection.

Major Products

    Oxidation: Formation of hexan-3-one.

    Reduction: Formation of hexane.

    Substitution: Formation of hexan-3-ol after deprotection.

Scientific Research Applications

6-(tert-Butyl-dimethyl-silanyloxy)-hexan-3-ol is widely used in scientific research due to its role as a protecting group for hydroxyl functionalities. Its applications include:

    Chemistry: Used in the synthesis of complex organic molecules by protecting hydroxyl groups during multi-step reactions.

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The primary mechanism of action of 6-(tert-Butyl-dimethyl-silanyloxy)-hexan-3-ol involves the protection of hydroxyl groups. The tert-butyl-dimethyl-silanyloxy group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step synthetic processes where selective reactivity is required.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyl chloride
  • tert-Butyldimethylsilanol
  • tert-Butyldimethyl(2-propynyloxy)silane

Uniqueness

6-(tert-Butyl-dimethyl-silanyloxy)-hexan-3-ol is unique due to its specific structure, which provides both steric hindrance and stability to the protected hydroxyl group. This makes it particularly useful in synthetic applications where selective protection and deprotection are required.

Properties

IUPAC Name

6-[tert-butyl(dimethyl)silyl]oxyhexan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28O2Si/c1-7-11(13)9-8-10-14-15(5,6)12(2,3)4/h11,13H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHFHPTYABXQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCO[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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